molecular formula C55H102O16S B1264172 2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

Cat. No. B1264172
M. Wt: 1051.5 g/mol
InChI Key: WOMXHODQVZCNSB-XKNIDABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S,6S)-2,4,6-trimethyltetracos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Analysis and Synthesis

  • Sulfatides in Mycobacterium tuberculosis : This compound is a part of the sulfolipids elaborated by Mycobacterium tuberculosis. The structural analysis of these sulfolipids has been a key area of research, providing insights into the complex lipid composition of mycobacterial cell walls (Goren, Brokl, & Das, 1976).

  • Mass Spectrometry Techniques : Studies have utilized mass spectrometry for the structural elucidation of acylated sugars, including compounds similar to the one . These methods are pivotal in determining the position of acyl groups in such complex molecules (Puzo & Promé, 1978).

  • Synthesis Approaches : Research has also focused on the synthesis of similar compounds, particularly those involving trehalose and various acylations, for potential use in diagnostic and therapeutic applications (Wallace & Minnikin, 1994).

Biological Roles and Applications

  • Mycobacterial Lipids and Immunogenicity : The compound is part of a broader class of lipids that play crucial roles in the immunogenicity of Mycobacterium tuberculosis. Understanding these lipids contributes to our knowledge of tuberculosis pathogenesis and potential vaccine targets (Gilleron et al., 2004).

  • Protective Functions in Organisms : Trehalose, a component of this compound, is known for its protective functions against various stress conditions, such as desiccation and dehydration, in a range of organisms. This aspect of trehalose biology offers potential applications in biotechnology and medicine (Elbein et al., 2003).

  • Mycobacterial Trehalose Metabolism : Trehalose metabolism in mycobacteria is an area of significant interest, given its numerous biological roles and potential as a target for therapeutic interventions against tuberculosis (Kalscheuer & Koliwer-Brandl, 2014).

properties

Product Name

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

Molecular Formula

C55H102O16S

Molecular Weight

1051.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S,6S)-2,4,6-trimethyltetracos-2-enoate

InChI

InChI=1S/C55H102O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h38,41-42,44-45,47-52,54-57,59-61H,6-37,39-40H2,1-5H3,(H,63,64,65)/b43-38+/t41-,42-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1

InChI Key

WOMXHODQVZCNSB-XKNIDABXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

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